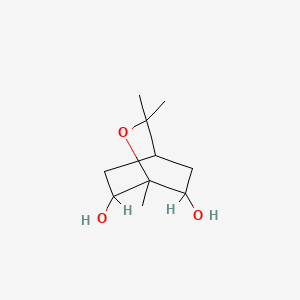
Epomediol
Übersicht
Beschreibung
Epomediol, auch bekannt unter dem Handelsnamen Clesidren, ist eine synthetische Terpenoidverbindung mit bemerkenswerten choleretischen Wirkungen. Es wird hauptsächlich zur symptomatischen Behandlung von Juckreiz aufgrund von intrahepatischer Cholestase der Schwangerschaft eingesetzt . Die Verbindung hat die Summenformel C10H18O3 und eine molare Masse von 186,25 g/mol .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer bicyclischen Struktur beinhalten. Der synthetische Weg beinhaltet typischerweise die Cyclisierung eines Vorläufermoleküls, gefolgt von der Hydroxylierung, um die Diol-Funktionsgruppen einzuführen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um das gewünschte Produkt zu erzielen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher chemischer Reaktoren und Reinigungsverfahren wie Destillation und Kristallisation, um das Endprodukt zu isolieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epomediol is synthesized through a series of chemical reactions involving the formation of a bicyclic structure. The synthetic route typically involves the cyclization of a precursor molecule followed by hydroxylation to introduce the diol functional groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques such as distillation and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Epomediol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkohole umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere seiner Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, beinhalten aber oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen und Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten this compound-Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Epomediol hat ein großes Potenzial in verschiedenen Forschungs- und Industriebereichen:
Chemie: Als Vorläufer bei der Synthese anderer komplexer Moleküle verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.
Medizin: Untersucht wegen seines therapeutischen Potenzials bei der Behandlung von leberbedingten Erkrankungen und seiner entzündungshemmenden Eigenschaften.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine choleretische Aktivität, die die Steigerung des Gallensekrets und der Gallensäuresekretion beinhaltet. Der Mechanismus hängt mit der Steigerung der Gallensäurebiosynthese und der biliären Sekretion von this compound-Glucuronid zusammen . Es beeinflusst auch die Expression von Enzymen wie Cholesterol-7α-Hydroxylase, das eine entscheidende Rolle im Gallensäurestoffwechsel spielt .
Ähnliche Verbindungen:
Ursodesoxycholsäure: Eine weitere Verbindung mit choleretischen Wirkungen, die bei der Behandlung von Lebererkrankungen eingesetzt wird.
Chenodesoxycholsäure: Ähnlich in der Funktion, unterscheidet sich jedoch in ihrer chemischen Struktur und den spezifischen Anwendungen.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen bicyclischen Struktur und des Vorhandenseins von Diol-Funktionsgruppen, die zu seiner besonderen choleretischen Aktivität beitragen. Im Gegensatz zu anderen ähnlichen Verbindungen konnte gezeigt werden, dass this compound die durch Ethinylöstradiol induzierte Cholestase effektiv umkehrt und die Gallensäurebiosynthese verstärkt .
Wirkmechanismus
Epomediol exerts its effects primarily through its choleretic activity, which involves increasing bile flow and bile acid secretion. The mechanism is related to the enhancement of bile acid synthesis and the biliary secretion of this compound glucuronide . It also influences the expression of enzymes such as cholesterol 7α-hydroxylase, which plays a crucial role in bile acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.
Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.
Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNQSLSBBZFGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971470 | |
| Record name | Epomediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56084-15-2, 38223-98-2 | |
| Record name | Epomediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epomediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epomediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does epomediol exert its choleretic effect?
A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []
Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?
A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.
Q4: Is there any available spectroscopic data on this compound?
A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]
Q6: What are the primary routes of this compound excretion?
A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []
Q7: What conditions has this compound been investigated for?
A7: this compound has been studied for its therapeutic potential in various liver diseases, including:
- Intrahepatic cholestasis of pregnancy (ICP) [, , ]
- Ethinylestradiol-induced cholestasis [, , ]
- Chronic hepatopathies [, ]
- Fatty liver disease []
- Ethanol-induced liver injury []
Q8: Is this compound effective in treating pruritus associated with cholestasis?
A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]
Q9: Does this compound improve liver function in patients with chronic hepatopathies?
A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]
Q10: What formulations of this compound are available?
A10: this compound has been administered orally and intravenously in clinical studies. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


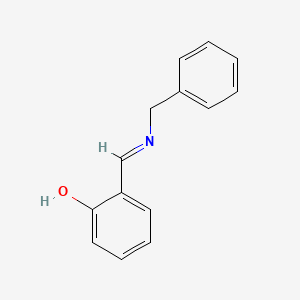

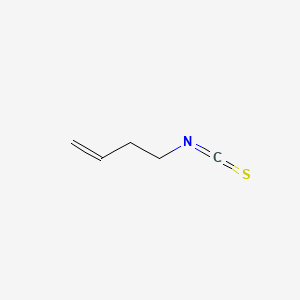
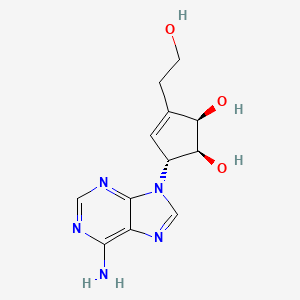
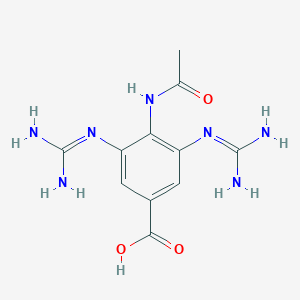

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
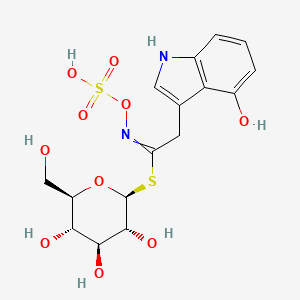
![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)
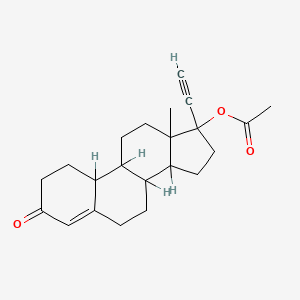

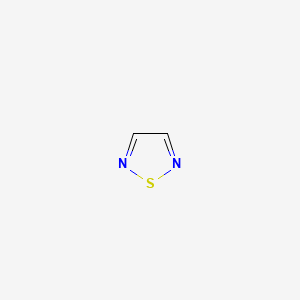
![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)
